3-(3,3-diphenylpropanamido)-N-(p-tolyl)benzofuran-2-carboxamide
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Description
3-(3,3-diphenylpropanamido)-N-(p-tolyl)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C31H26N2O3 and its molecular weight is 474.56. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of benzofuran carboxamide derivatives, including compounds similar to 3-(3,3-diphenylpropanamido)-N-(p-tolyl)benzofuran-2-carboxamide, have been explored in various studies. These compounds were synthesized to develop new bioactive chemical entities and evaluated for their antimicrobial, anti-inflammatory, and radical scavenging activities. The synthesis process involved characterizing compounds using NMR, IR, Mass, and X-ray crystallographic techniques, indicating a detailed understanding of their molecular structure and potential biological activities (Lavanya, Sribalan, & Padmini, 2017).
Antimicrobial and Anti-Inflammatory Applications
Research into benzofuran-2-carboxamide derivatives has demonstrated potential antimicrobial and anti-inflammatory applications. For example, the synthesis of novel series of 2-azetidinone derivatives integrated with quinoline, pyrazole, and benzofuran moieties showed significant in vitro antibacterial activity against pathogens such as S. aureus and E. coli. These findings suggest that compounds related to this compound could have beneficial applications in treating microbial infections and reducing inflammation (Idrees, Bodkhe, Siddiqui, & Kola, 2020).
Neuroprotective and Antioxidant Effects
Another area of interest is the neuroprotective and antioxidant effects of benzofuran-2-carboxamide derivatives. A study on novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives evaluated their activities using primary cultured rat cortical neuronal cells and in vitro cell-free bioassays. Findings indicated that certain compounds exhibited considerable protection against NMDA-induced excitotoxic neuronal cell damage, suggesting their potential for treating neurodegenerative disorders. The structural analysis revealed that specific substitutions at the R2 and R3 positions of the benzofuran moiety could be crucial for these effects, highlighting the importance of molecular modification in enhancing biological activities (Cho et al., 2015).
Application in Polymer Synthesis
The compound also has implications in the field of polymer science. For instance, research involving the synthesis of rigid-rod polyamides and polyimides derived from related chemical structures demonstrated the potential of these compounds in creating materials with excellent thermooxidative stability. Such materials could find applications in various industrial sectors, indicating the versatility of benzofuran-2-carboxamide derivatives in materials science (Spiliopoulos, Mikroyannidis, & Tsivgoulis, 1998).
Properties
IUPAC Name |
3-(3,3-diphenylpropanoylamino)-N-(4-methylphenyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H26N2O3/c1-21-16-18-24(19-17-21)32-31(35)30-29(25-14-8-9-15-27(25)36-30)33-28(34)20-26(22-10-4-2-5-11-22)23-12-6-3-7-13-23/h2-19,26H,20H2,1H3,(H,32,35)(H,33,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKBTUIZPSMTGDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CC(C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.